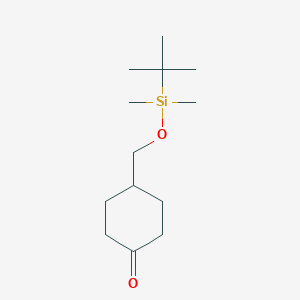

4-((Tert-butyldimethylsilyloxy)methyl)cyclohexanone

CAS No.: 688809-70-3

Cat. No.: VC15934624

Molecular Formula: C13H26O2Si

Molecular Weight: 242.43 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 688809-70-3 |

|---|---|

| Molecular Formula | C13H26O2Si |

| Molecular Weight | 242.43 g/mol |

| IUPAC Name | 4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-one |

| Standard InChI | InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h11H,6-10H2,1-5H3 |

| Standard InChI Key | ULAFCLPXZDYMHY-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1CCC(=O)CC1 |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexan-1-one, reflects its core structure: a cyclohexanone ring substituted at the 4-position with a TBDMS-protected hydroxymethyl group. The TBDMS group, a bulky trialkylsilyl ether, confers steric protection to the hydroxyl functionality while maintaining compatibility with diverse reaction conditions .

Stereoelectronic Features

-

Conformational Flexibility: The cyclohexanone ring adopts a chair conformation, with the TBDMS-oxymethyl group occupying an equatorial position to minimize steric strain .

-

Electron-Withdrawing Effects: The ketone group at position 1 induces polarization, enhancing reactivity toward nucleophilic additions at the carbonyl carbon .

Physical Properties

Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 242.43 g/mol | |

| Boiling Point | Not reported | – |

| Density | ~0.9 g/cm³ (estimated) | |

| Solubility | Soluble in THF, DCM, DMSO |

The compound’s solubility in polar aprotic solvents like tetrahydrofuran (THF) and dichloromethane (DCM) facilitates its use in organometallic reactions .

Synthesis and Manufacturing

Reformatsky Reaction-Based Pathways

A patented green synthesis route involves a Reformatsky reaction between zinc-activated tert-butyl bromoacetate and a silyl-protected precursor :

-

Reformatsky Reagent Preparation: Zinc dust reacts with tert-butyl bromoacetate in THF at 65°C for 24 hours, yielding a nucleophilic zinc enolate .

-

Coupling with Silyl Precursor: The enolate attacks a ketone or aldehyde electrophile (e.g., 4-(hydroxymethyl)cyclohexanone), forming a β-hydroxy ester intermediate.

-

Silylation: The hydroxyl group is protected with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole, affording the final product in 65% isolated yield .

Oxidation of Alcohol Intermediates

Alternative routes employ TEMPO-mediated oxidation of tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate :

-

Conditions: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), Cu(I) salts, and diimine ligands in acetonitrile at 80–150°C.

-

Mechanism: The hydroxyl group is oxidized to a ketone, with the TBDMS group remaining intact due to its inertness under oxidative conditions .

Applications in Organic Synthesis

Protecting Group Strategy

The TBDMS group serves as a temporary protective moiety for alcohols, enabling chemoselective transformations:

-

Stability: Resists hydrolysis under acidic and basic conditions (pH 3–12) .

-

Deprotection: Achieved selectively using tetrabutylammonium fluoride (TBAF) or HF-pyridine .

Case Study: Nanocarbon Synthesis

In the synthesis of [n]cycloparaphenylenes, the TBDMS group in 4-((TBDMS-oxymethyl)cyclohexanone ensures regioselective coupling of aromatic units while preventing undesired side reactions . Deprotection at a late stage unveils hydroxyl groups for subsequent cyclization .

Pharmaceutical Intermediate

The compound is a precursor to statins, cholesterol-lowering drugs:

-

Step 1: Alkylation of the cyclohexanone carbonyl group with a β-keto ester.

-

Step 2: Enzymatic reduction using ketoreductases to install stereocenters .

-

Step 3: TBDMS cleavage yields the bioactive diol fragment of atorvastatin .

Recent Advances and Future Directions

Solvent-Free Synthesis

Emerging protocols eliminate chlorinated solvents (e.g., DCM) by using ionic liquids or mechanochemical activation, reducing environmental impact .

Catalytic Asymmetric Silylation

Chiral Lewis acids (e.g., BINOL-derived catalysts) enable enantioselective silylation of diols, streamlining access to optically pure intermediates .

Computational Modeling

Density functional theory (DFT) studies predict reaction pathways for TBDMS cleavage, aiding in the design of milder deprotection conditions .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume